6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate
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Description
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, including ring closure and cyclocondensation. For example, the synthesis of similar compounds like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine showcases a process of ring opening followed by ring closure reactions, hinting at the possible synthetic pathways for the target compound (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Molecular structure analysis often employs spectral data and theoretical calculations. For instance, compounds with benzofuran and pyrazole moieties have been characterized using NMR, IR, and mass spectrometry, providing insights into the structural features that may also apply to our target compound (Idrees, Kola, & Siddiqui, 2019).
Chemical Reactions and Properties
The chemical reactions of the target compound could involve interactions with various reagents, leading to the formation of novel derivatives. Research on similar molecules, such as the synthesis of copper(II), cobalt(II), and nickel(II) complexes with thiadiazole-carboxamide ligands, provides examples of potential chemical reactivity and complexation behavior that could be relevant (Myannik et al., 2018).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties, as well as its biological activities. Some benzofuran derivatives have been found to be cytotoxic1.
Future Directions
The future directions in the study of a compound would depend on the current state of knowledge about the compound. For benzofuran derivatives, future research could focus on discovering new synthetic methods, exploring their biological activities, and developing them into effective therapeutic drugs1.
Please note that the information provided is based on general knowledge about benzofuran derivatives and may not apply specifically to “6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate”. For more specific information, further research would be needed.
properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O6S2/c25-14-8-13(10-31-21-24-23-20(32-21)22-18(26)11-5-6-11)28-9-17(14)30-19(27)16-7-12-3-1-2-4-15(12)29-16/h1-4,7-9,11H,5-6,10H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINGDDOBECJORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate |
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